Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is an organic compound with a complex structure that includes an imidazole ring, an ethoxyethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate typically involves the reaction of 4-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethoxyethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyethyl)piperidin-4-one: A compound with a similar ethoxyethyl group but different core structure.
2-ethoxyethyl acetate: Shares the ethoxyethyl group but has an acetate ester instead of an imidazole ring
Uniqueness
Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is unique due to its imidazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxyethyl)-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-4-15-7-6-13-8-12-9(3)10(13)11(14)16-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
PBPAHHPBFUKHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=NC(=C1C(=O)OCC)C |
Origin of Product |
United States |
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